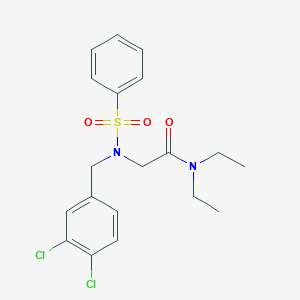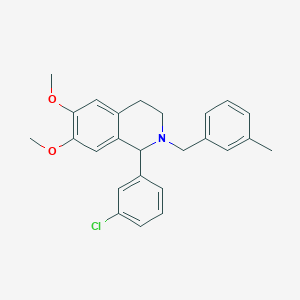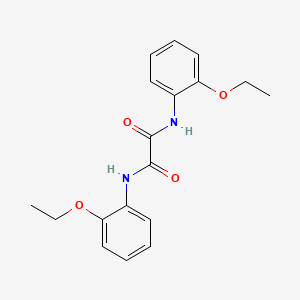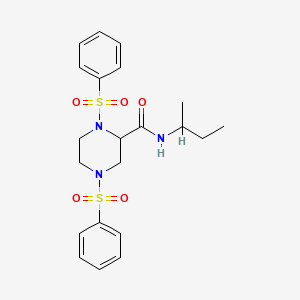
N~2~-(3,4-dichlorobenzyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dichlorobenzyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
科学研究应用
DIDS has been used in a variety of scientific research applications, including studies of ion channels, transporters, and membrane proteins. DIDS has been shown to inhibit the activity of chloride channels and transporters, as well as the activity of some ion channels. DIDS has also been used to study the role of membrane proteins in cell signaling and communication.
作用机制
The mechanism of action of DIDS is complex and not fully understood. DIDS has been shown to interact with a variety of membrane proteins, including ion channels and transporters. DIDS has been shown to inhibit the activity of chloride channels and transporters by binding to specific sites on the protein. DIDS has also been shown to affect the activity of some ion channels by altering the conformation of the protein.
Biochemical and Physiological Effects:
DIDS has a variety of biochemical and physiological effects. DIDS has been shown to inhibit the activity of chloride channels and transporters, which can lead to changes in the electrical properties of cells. DIDS has also been shown to affect the activity of some ion channels, which can lead to changes in cell signaling and communication. DIDS has been shown to have an impact on cell proliferation and differentiation, as well as on the immune system.
实验室实验的优点和局限性
DIDS has several advantages for use in lab experiments. DIDS is a highly specific inhibitor of chloride channels and transporters, which allows researchers to study the role of these proteins in a variety of biological processes. DIDS is also relatively easy to use and has a well-established protocol for its use in experiments. However, there are also some limitations to the use of DIDS in lab experiments. DIDS can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, DIDS can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of DIDS in scientific research. One area of interest is the role of chloride channels and transporters in cancer cell proliferation and survival. DIDS has been shown to inhibit the activity of these proteins, which may have implications for the development of new cancer therapies. Another area of interest is the use of DIDS in the study of membrane protein structure and function. DIDS has been shown to interact with a variety of membrane proteins, which may provide insights into the mechanisms of these proteins. Finally, there is interest in the development of new compounds that are based on the structure of DIDS, which may have improved specificity and reduced toxicity compared to the original compound.
Conclusion:
In conclusion, DIDS is a sulfonamide derivative that has been widely used in scientific research. DIDS has a variety of biochemical and physiological effects, including the inhibition of chloride channels and transporters. DIDS has several advantages for use in lab experiments, including its specificity and ease of use. However, there are also some limitations to the use of DIDS, including its toxicity and off-target effects. There are several future directions for the use of DIDS in scientific research, including the study of its role in cancer cell proliferation and survival, the study of membrane protein structure and function, and the development of new compounds based on its structure.
合成方法
The synthesis of DIDS involves the reaction of 3,4-dichlorobenzylamine with diethylamine, followed by reaction with sulfonyl chloride. The resulting product is then treated with glycine to form DIDS. The synthesis of DIDS is a complex process that requires careful attention to detail and precise control over reaction conditions.
属性
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-22(4-2)19(24)14-23(13-15-10-11-17(20)18(21)12-15)27(25,26)16-8-6-5-7-9-16/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMONHJEOIWBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorobenzyl)-N,N-diethyl-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)

![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)
![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)
![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)


![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)


![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)